molecular formula C27H22N2O4 B613546 Fmoc-beta-(2-quinolyl)-d-ala-oh CAS No. 214852-58-1

Fmoc-beta-(2-quinolyl)-d-ala-oh

Cat. No. B613546
M. Wt: 438.48
InChI Key: IDOMHXAHHXHYMO-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-(2-quinolyl)-d-ala-oh, also known as Fmoc-β-Q-D-Ala-OH, is a synthetic peptide that has a wide range of applications in scientific research. It is a novel peptide that has been developed for use in research laboratories due to its unique properties. Fmoc-β-Q-D-Ala-OH is a highly efficient and cost-effective synthetic peptide that can be used to study various biochemical and physiological processes. This peptide has been used in a variety of research applications, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Impurity Analysis in Peptide Synthesis

Isidro-Llobet et al. (2007) discuss the side-reactions in the preparation of Fmoc protected amino acids, highlighting the formation of Fmoc-beta-Ala-OH as a significant side-reaction. This study provides insights into the challenges of synthesizing pure Fmoc-amino acid derivatives, with implications for the synthesis of Fmoc-beta-(2-quinolyl)-d-ala-oh (Isidro-Llobet et al., 2007).

Contamination Issues in Peptide Manufacturing

Research by Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acid derivatives, including Fmoc-beta-Ala-OH, as a prevalent issue in peptide drug substance manufacturing. This study is crucial for understanding the quality control measures needed in the synthesis of peptides and related compounds like Fmoc-beta-(2-quinolyl)-d-ala-oh (Hlebowicz et al., 2008).

Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators

Eckes et al. (2014) explored the self-assembly of Fmoc-conjugated peptides into nanostructures, demonstrating their potential in developing soft biomaterials. This research has implications for the study of Fmoc-beta-(2-quinolyl)-d-ala-oh in the context of biomaterial development (Eckes et al., 2014).

Macrophage Targeting with PEGtide Dendrons

Gao et al. (2013) designed PEGtide dendrons for macrophage targeting using Fmoc solid-phase peptide synthesis (SPPS) protocols. Their research offers insights into the use of Fmoc-protected amino acids in targeted drug delivery, which could extend to Fmoc-beta-(2-quinolyl)-d-ala-oh (Gao et al., 2013).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMHXAHHXHYMO-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145308
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-beta-(2-quinolyl)-d-ala-oh

CAS RN

214852-58-1
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214852-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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